molecular formula C15H12O2S B14198889 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one CAS No. 835596-89-9

4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one

Cat. No.: B14198889
CAS No.: 835596-89-9
M. Wt: 256.3 g/mol
InChI Key: LZSLKKUNRORHRD-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique tricyclic structure, which includes a sulfur atom in the central ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often catalyzed by acidic or basic conditions, depending on the specific reagents used. The reaction conditions generally include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

  • 2,4-Diethyl-9H-thioxanthen-9-one
  • 2,7-Dimethoxy-9H-thioxanthen-9-one
  • 9H-Thioxanthen-9-one, 2-(1-methylethyl)-

Comparison: 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct photophysical and chemical properties. Compared to 2,4-Diethyl-9H-thioxanthen-9-one, it has different solubility and reactivity profiles, making it suitable for different applications . The presence of hydroxyl groups also enhances its potential as an antioxidant compared to other thioxanthones .

Properties

CAS No.

835596-89-9

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

4-hydroxy-1,2-dimethylthioxanthen-9-one

InChI

InChI=1S/C15H12O2S/c1-8-7-11(16)15-13(9(8)2)14(17)10-5-3-4-6-12(10)18-15/h3-7,16H,1-2H3

InChI Key

LZSLKKUNRORHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)C(=O)C3=CC=CC=C3S2)O

Origin of Product

United States

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